molecular formula C6H10N4O B096396 N'-cyanomorpholine-4-carboximidamide CAS No. 18413-22-4

N'-cyanomorpholine-4-carboximidamide

Cat. No.: B096396
CAS No.: 18413-22-4
M. Wt: 154.17 g/mol
InChI Key: RCOJSOGIWPNJPW-UHFFFAOYSA-N
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Description

N'-Cyanomorpholine-4-carboximidamide is a heterocyclic compound featuring a morpholine ring substituted with a cyanocarboximidamide group. The morpholine ring contributes to solubility and stability in organic solvents, while the cyanocarboximidamide group may enhance reactivity in nucleophilic or coordination environments .

Properties

CAS No.

18413-22-4

Molecular Formula

C6H10N4O

Molecular Weight

154.17 g/mol

IUPAC Name

N'-cyanomorpholine-4-carboximidamide

InChI

InChI=1S/C6H10N4O/c7-5-9-6(8)10-1-3-11-4-2-10/h1-4H2,(H2,8,9)

InChI Key

RCOJSOGIWPNJPW-UHFFFAOYSA-N

SMILES

C1COCCN1C(=NC#N)N

Canonical SMILES

C1COCCN1C(=NC#N)N

Synonyms

4-Morpholinecarboximidamide, N-cyano-

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural Features
Compound Core Structure Functional Groups Key Substituents
N'-Cyanomorpholine-4-carboximidamide Morpholine ring Cyanocarboximidamide, tertiary amine Cyano (-CN), carboximidamide (-C(NH)NH₂)
N-Carbamimidoyl-4-(2,2-cyanovinylamino)benzenesulfonamide () Benzene sulfonamide Carbamimidoyl (-C(NH)NH₂), cyano (-CN), sulfonamide (-SO₂NH₂) Vinylamino linkage
N-Methylmorpholine () Morpholine ring Tertiary amine, methyl group Methyl (-CH₃)

Key Differences :

  • Unlike sulfonamide-based analogs (e.g., compound 2 in ), this compound lacks a sulfonyl group, which reduces its hydrogen-bonding capacity but enhances lipophilicity .

Comparison :

  • The target compound’s synthesis may parallel ’s carbodiimide-mediated coupling due to the morpholine core’s stability in anhydrous conditions .
  • Unlike ’s sulfonamide synthesis (reflux in methanol), morpholine-based reactions often require milder temperatures and inert atmospheres to preserve reactive groups .

Spectroscopic and Analytical Data

Table 3: Key Spectroscopic Features
Compound IR Peaks (cm⁻¹) $^1$H-NMR Shifts (ppm) $^13$C-NMR Shifts (ppm)
This compound (Inferred) ~2210 (C≡N), ~1650 (C=N) δ 3.5–4.0 (morpholine CH₂), δ 6.5–7.0 (NH₂) δ 115–120 (C≡N), δ 45–50 (morpholine CH₂)
N-Carbamimidoyl-sulfonamide () 2212 (C≡N), 1634 (C=N), 1151 (SO₂) δ 6.1 (CH), δ 6.7 (NH₂) Not reported
Morpholine derivatives () Not reported δ 1.4 (t-Bu), δ 3.2–3.6 (CH₂) δ 127–174 (aromatic and carbonyl)

Insights :

  • The cyano group’s IR peak (~2210 cm⁻¹) is consistent across analogs, confirming its stability under varied conditions .
  • Morpholine protons in $^1$H-NMR typically resonate at δ 3.5–4.0, distinct from sulfonamide NH₂ signals (δ 6.7 in ) .

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